![molecular formula C9H5BrClN B572287 7-Bromo-3-chloroquinoline CAS No. 1246549-62-1](/img/structure/B572287.png)
7-Bromo-3-chloroquinoline
Overview
Description
7-Bromo-3-chloroquinoline is a compound with the molecular formula C9H5BrClN and a molecular weight of 242.5 . It is a solid substance stored at room temperature .
Synthesis Analysis
The synthesis of quinoline derivatives, such as 7-Bromo-3-chloroquinoline, has been reported in the literature. Classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .
Molecular Structure Analysis
The molecular structure of 7-Bromo-3-chloroquinoline has been optimized using both Density Functional Theory (DFT) and Hartree-Fock (HF) methods . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .
Chemical Reactions Analysis
Quinoline and its derivatives have been synthesized through various chemical reactions. For instance, the Combes/Conrad–Limpach reaction involves the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde or 1,3-dialdehyde, giving an enamine intermediate which is further heated in a strong acid, and later cyclodehydration to afford quinoline .
Physical And Chemical Properties Analysis
7-Bromo-3-chloroquinoline is a solid substance stored at room temperature . It has a molecular weight of 242.5 .
Scientific Research Applications
Antimalarial Activity
Quinoline derivatives, including 7-Bromo-3-chloroquinoline, have been studied for their antimalarial potential. These compounds interfere with the heme detoxification process in Plasmodium parasites, inhibiting their growth and survival. Researchers explore their efficacy against drug-resistant strains and their potential as novel antimalarial agents .
Anti-Inflammatory Properties
Quinolines exhibit anti-inflammatory effects by modulating immune responses. 7-Bromo-3-chloroquinoline may inhibit pro-inflammatory cytokines and enzymes, making it relevant for conditions like rheumatoid arthritis, inflammatory bowel disease, and autoimmune disorders .
Anticancer Activity
Quinoline-based compounds have shown promise as anticancer agents. Researchers investigate their effects on cancer cell proliferation, apoptosis, and metastasis. 7-Bromo-3-chloroquinoline could be explored for its potential in specific cancer types .
Photophysical Applications
Quinolines are known for their photophysical properties, including fluorescence and phosphorescence. Researchers study their use in organic light-emitting diodes (OLEDs), sensors, and imaging agents. 7-Bromo-3-chloroquinoline’s unique structure may contribute to these applications .
Metal Chelation and Coordination Chemistry
Quinoline derivatives can form stable complexes with metal ions. 7-Bromo-3-chloroquinoline may act as a ligand, binding to transition metals. Such complexes find applications in catalysis, material science, and coordination chemistry .
Synthetic Building Blocks
Quinolines serve as versatile building blocks in organic synthesis. Researchers use them to create more complex molecules, such as pharmaceuticals, agrochemicals, and functional materials. 7-Bromo-3-chloroquinoline’s reactivity makes it valuable in diverse synthetic routes .
Mechanism of Action
Target of Action
7-Bromo-3-chloroquinoline is a derivative of quinoline . Quinoline and its derivatives are known to have a broad spectrum of bioactivity and are used as a core template in drug design . .
Mode of Action
Quinoline derivatives like chloroquine are known to inhibit the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin . This causes the Plasmodium species to continue to accumulate toxic heme, leading to the death of the parasite
Biochemical Pathways
Quinoline and its derivatives are known to interact with various biochemical pathways, leading to their broad spectrum of bioactivity .
Pharmacokinetics
It’s known that the compound has a molecular weight of 2425 , which could influence its pharmacokinetic properties.
Result of Action
Quinoline and its derivatives are known to have a wide range of biological and pharmaceutical activities .
Action Environment
It’s known that the compound is a pale-yellow to yellow-brown solid and should be stored in a sealed, dry environment at room temperature .
Safety and Hazards
While specific safety and hazard information for 7-Bromo-3-chloroquinoline is not available, it is generally recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes when handling similar compounds . Personal protective equipment should be used, and adequate ventilation should be ensured .
properties
IUPAC Name |
7-bromo-3-chloroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-7-2-1-6-3-8(11)5-12-9(6)4-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRHYJYLFQWBXBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50693840 | |
Record name | 7-Bromo-3-chloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50693840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-3-chloroquinoline | |
CAS RN |
1246549-62-1 | |
Record name | 7-Bromo-3-chloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50693840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-bromo-3-chloroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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